(2S)-5,6,7-trimethoxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one
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Overview
Description
(2S)-5,6,7-trimethoxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes multiple methoxy groups and a dihydrochromenone core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-5,6,7-trimethoxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and 5,6,7-trimethoxy-2H-chromen-4-one.
Condensation Reaction: The initial step involves a condensation reaction between 4-methoxybenzaldehyde and 5,6,7-trimethoxy-2H-chromen-4-one in the presence of a base such as sodium hydroxide or potassium carbonate.
Cyclization: The resulting intermediate undergoes cyclization under acidic conditions to form the dihydrochromenone core.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2S)-5,6,7-trimethoxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound to its reduced forms.
Substitution: The methoxy groups in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of reduced chromenone derivatives.
Substitution: Formation of substituted chromenone derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-5,6,7-trimethoxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Signal Transduction Modulation: Interfering with cellular signaling pathways, leading to altered cellular responses.
Gene Expression Regulation: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- (2S,3S)-3-Hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one
- (1S,2S)-1,2-Bis(4-methoxyphenyl)ethylenediamine dihydrochloride
Uniqueness
(2S)-5,6,7-trimethoxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one is unique due to its specific arrangement of methoxy groups and the dihydrochromenone core. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities compared to other similar compounds.
Properties
Molecular Formula |
C19H20O6 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
(2S)-5,6,7-trimethoxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C19H20O6/c1-21-12-7-5-11(6-8-12)14-9-13(20)17-15(25-14)10-16(22-2)18(23-3)19(17)24-4/h5-8,10,14H,9H2,1-4H3/t14-/m0/s1 |
InChI Key |
AENXIAWIJGWYCP-AWEZNQCLSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H]2CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC |
Origin of Product |
United States |
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